molecular formula C8H3BrINO2 B1461130 5-Bromo-2-cyano-3-iodobenzoic acid CAS No. 1805595-09-8

5-Bromo-2-cyano-3-iodobenzoic acid

Cat. No.: B1461130
CAS No.: 1805595-09-8
M. Wt: 351.92 g/mol
InChI Key: REHWGJGWRLOYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyano-3-iodobenzoic acid is a versatile chemical compound with significant potential in various scientific research fields. It is characterized by the presence of bromine, cyano, and iodine substituents on a benzoic acid core, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-cyano-3-iodobenzoic acid under controlled conditions to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzoic acid moiety can undergo oxidation to form corresponding derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

    Heck Coupling: Palladium catalysts and alkenes are employed.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-2-cyano-3-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for bioactive compounds and molecular probes.

    Medicine: It is involved in the development of pharmaceutical agents, particularly in cancer research and antiviral drugs.

    Industry: It is used in the production of dyes, agrochemicals, and advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 2-Iodosobenzoic acid
  • 2-Iodoxybenzoic acid

Uniqueness

5-Bromo-2-cyano-3-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms along with a cyano group, which imparts distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a broader range of functionalization possibilities and enhanced stability under various reaction conditions .

Properties

IUPAC Name

5-bromo-2-cyano-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHWGJGWRLOYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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